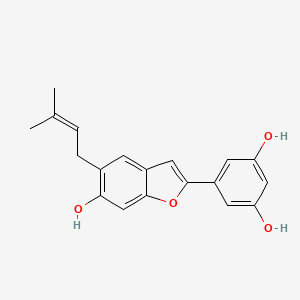

moracin N

概要

説明

準備方法

合成経路と反応条件

モラシン N は、さまざまな化学経路を通じて合成することができます。一般的な方法の1つは、クワ(Morus alba L)の葉から化合物を抽出する方法です。 抽出プロセスは、一般的にエタノールやメタノールなどの溶媒を使用して、植物材料から化合物を分離することを含みます .

工業生産方法

工業的な環境では、モラシン N の生産は、抽出プロセスを最適化することで規模を拡大できます。これには、大型の抽出装置の使用と、収量を最大化するための反応条件の改善が含まれます。 抽出された化合物は、次にクロマトグラフィーなどの技術を使用して精製され、高純度の製品が得られます .

化学反応の分析

反応の種類

モラシン N は、次のようなさまざまな化学反応を起こします。

酸化: モラシン N は、酸化されてさまざまな酸化誘導体に変換することができます。

還元: この化合物は、還元反応を受けて、還元された形態を生じさせることもできます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬や条件によって異なります。 例えば、モラシン N の酸化は、さまざまな酸化されたベンゾフラン誘導体を生成することができ、一方、還元は、還元されたベンゾフラン化合物を生成することができます .

科学研究への応用

モラシン N は、次のような幅広い科学研究への応用があります。

科学的研究の応用

Table 1: Chemical Reactions of Moracin N

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms oxidized derivatives | Hydrogen peroxide, potassium permanganate |

| Reduction | Yields reduced forms | Sodium borohydride, lithium aluminum hydride |

| Substitution | Functional groups replaced by other groups | Halogens, alkylating agents |

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

- Anticancer Properties : this compound has shown significant potential in treating lung cancer by inducing apoptosis (programmed cell death) and autophagy (cellular degradation process). Studies indicate that it can activate pathways that lead to cancer cell death while sparing normal cells .

- Antioxidant Effects : The compound demonstrates antioxidant properties by scavenging reactive oxygen species (ROS), which are implicated in various diseases.

- Anti-inflammatory Activity : this compound inhibits inflammatory pathways, particularly by modulating the NF-κB signaling pathway, which is crucial in regulating immune responses and inflammation .

Case Studies

-

Lung Cancer Treatment :

A study demonstrated that this compound effectively induced apoptosis in lung cancer cells through the activation of caspase pathways. The compound was shown to enhance autophagic flux, leading to increased cell death in cancerous tissues while maintaining lower toxicity levels in normal cells . -

Anti-inflammatory Effects :

Research on this compound's ability to inhibit NF-κB activity revealed its potential as an anti-inflammatory agent. In vitro experiments indicated that treatment with this compound significantly reduced the expression of pro-inflammatory cytokines in activated immune cells . -

Neuroprotective Effects :

This compound has also been studied for its neuroprotective properties against glutamate-induced neurotoxicity. It was found to reduce oxidative stress and promote cell survival in neuronal cultures exposed to neurotoxic conditions.

作用機序

モラシン N は、いくつかの分子機構を通じてその効果を発揮します。

オートファジーの誘導: モラシン N は、オートファゴソームの形成とそのリソソームとの融合を増加させることで、オートファジーフラックスを強化します.

アポトーシスの誘導: この化合物は、ミトコンドリア機能を乱すことでアポトーシスを誘導し、ミトコンドリアアポトーシスを引き起こします.

mTORシグナル伝達経路の阻害: モラシン N は、オートファジーを調節する古典的な経路であるmTORシグナル伝達経路を阻害し、オートファジーの誘導をもたらします.

活性酸素種(ROS)の生成: この化合物は、活性酸素種を生成し、アポトーシスとオートファジーの誘導に役割を果たします.

類似化合物の比較

モラシン N は、モラシンとして知られるベンゾフラン誘導体のファミリーに属しています。類似の化合物には、次のものがあります。

モラシン M: 抗酸化作用で知られています.

モラシン C: 脂質ペルオキシダーゼとフリーラジカル捕捉アッセイにおいて高い阻害活性を示します.

オキシレズベラトロール: クワ(Morus alba L)に見られる別の化合物です。

チャルコモラシン: モラシン生合成経路における下流の化合物です.

モラシン N は、強力な抗癌作用と癌細胞におけるオートファジーとアポトーシスの両方を誘導する能力により、癌研究においてユニークで価値のある化合物となっています {__svg_loss__}.

類似化合物との比較

Moracin N is part of a family of benzofuran derivatives known as moracins. Similar compounds include:

Moracin M: Known for its antioxidant activity.

Moracin C: Exhibits high inhibitory activity in lipid peroxidase and free radical scavenging assays.

Oxyresveratrol: Another compound found in Morus alba L.

Chalcomoracin: A downstream compound in the moracin biosynthetic pathway.

This compound stands out due to its potent anticancer properties and its ability to induce both autophagy and apoptosis in cancer cells, making it a unique and valuable compound in cancer research .

生物活性

Moracin N is a benzofuran derivative primarily extracted from the mulberry tree (Morus alba). Recent studies have highlighted its significant biological activities, particularly in the context of cancer treatment and antioxidant properties. This article delves into the various research findings surrounding this compound, including its mechanisms of action, effects on different cell types, and potential therapeutic applications.

This compound exhibits multiple mechanisms that contribute to its biological activity:

- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in human non-small-cell lung carcinoma (NSCLC) cells. It disrupts mitochondrial function, leading to mitochondrial apoptosis in cell lines such as A549 and PC9. This process is mediated through the activation of reactive oxygen species (ROS) and the inhibition of the mTOR signaling pathway, which is crucial for autophagy regulation .

- Autophagy Activation : The compound enhances autophagy flux by promoting autophagosome formation and lysosomal function. Inhibition of autophagy has been shown to reduce cell apoptosis induced by this compound, suggesting that autophagy plays a vital role in its anticancer effects .

Antioxidant Properties

This compound also demonstrates notable antioxidant activity. It has been identified as a potent scavenger of free radicals, which contributes to its protective effects against oxidative stress-related cellular damage. This antioxidant capability is essential for reducing inflammation and preventing various diseases associated with oxidative stress .

Comparative Biological Activities

The following table summarizes the biological activities of this compound compared to other related compounds from Morus alba:

| Compound | Activity Type | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | Anticancer | Not specified | Induces apoptosis via ROS and mTOR inhibition |

| Moracin C | Anti-inflammatory | Not specified | Suppresses inflammatory cytokines via MAPK pathways |

| Moracin E | Muscle cell proliferation | 0.05 | Activates PI3K-Akt-mTOR pathway |

| Moracin M | Cholinesterase inhibitor | 38.08 | Inhibits BChE activity |

Case Studies

- Lung Cancer Treatment : A study demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis in NSCLC cells. The treatment led to increased ROS levels, which were crucial for triggering apoptotic pathways .

- Antioxidant Studies : Another investigation focused on the antioxidant properties of this compound, revealing its effectiveness against oxidative stress in various cell types. The compound's ability to scavenge free radicals was confirmed through multiple assays, establishing its potential as a therapeutic agent for oxidative stress-related conditions .

- Network Pharmacology Analysis : A recent study utilized network pharmacology to elucidate the signaling pathways affected by Moracin derivatives, including this compound. This analysis highlighted its interaction with several muscle-related gene targets, further supporting its role in promoting cellular health and function .

特性

CAS番号 |

135248-05-4 |

|---|---|

分子式 |

C19H18O4 |

分子量 |

310.3 g/mol |

IUPAC名 |

5-[6-hydroxy-5-(3-methylbut-2-enyl)-1-benzofuran-2-yl]benzene-1,3-diol |

InChI |

InChI=1S/C19H18O4/c1-11(2)3-4-12-5-13-8-18(23-19(13)10-17(12)22)14-6-15(20)9-16(21)7-14/h3,5-10,20-22H,4H2,1-2H3 |

InChIキー |

WBSCSIABHGPAMC-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=C(C=C2C(=C1)C=C(O2)C3=CC(=CC(=C3)O)O)O)C |

正規SMILES |

CC(=CCC1=C(C=C2C(=C1)C=C(O2)C3=CC(=CC(=C3)O)O)O)C |

melting_point |

187 - 188 °C |

物理的記述 |

Solid |

同義語 |

moracin C moracin N |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。